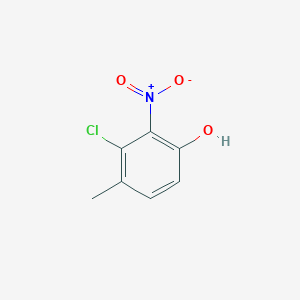
3-クロロ-4-メチル-2-ニトロフェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methyl-2-nitrophenol: is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of phenol, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring
科学的研究の応用
3-Chloro-4-methyl-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the biodegradation of nitrophenols by microorganisms.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
Target of Action
The primary targets of 3-Chloro-4-methyl-2-nitrophenol are likely to be similar to those of other nitro compounds, which are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound may also target the respiratory system .
Mode of Action
The mode of action of 3-Chloro-4-methyl-2-nitrophenol involves several steps. The compound is likely to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that the first step needs to be nitration .
Biochemical Pathways
The degradation of 3-Chloro-4-methyl-2-nitrophenol likely involves the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the presence of the compound, is suspected to be involved in its catabolism . The enzymes HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase, play crucial roles in this pathway .
Pharmacokinetics
Nitro compounds generally have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The degradation of similar compounds via the bt pathway results in the formation of maleylacetate .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-methyl-2-nitrophenol. For instance, the degradation of similar compounds is more rapid under aerobic conditions . Additionally, the presence of other compounds, such as pesticides, can also affect the degradation process .
生化学分析
Biochemical Properties
The biochemical properties of 3-Chloro-4-methyl-2-nitrophenol are not well-documented. It can be inferred from studies on similar compounds. For instance, 3-Methyl-4-nitrophenol, a structurally similar compound, is known to interact with various enzymes and proteins during its degradation process . The primary enzymes involved in its degradation include PNP 4-monooxygenase (PnpA), a 1,4-benzoquinone reductase (PnpB), and other enzymes such as PnpCD, PnpE, and PnpF . These enzymes catalyze various reactions leading to the breakdown of the compound .
Cellular Effects
For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known mechanisms of similar compounds, it can be hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 3-Chloro-4-methyl-2-nitrophenol is involved in are not well-documented. Similar compounds like 3-Methyl-4-nitrophenol are known to be metabolized by certain bacterial strains, such as Burkholderia sp. strain SJ98 . The enzymes involved in this metabolism include PnpA, PnpB, PnpCD, PnpE, and PnpF .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-2-nitrophenol typically involves the nitration of 3-Chloro-4-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4-methyl-2-nitrophenol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The raw materials are fed into the reactor, and the product is continuously removed, purified, and collected.
化学反応の分析
Types of Reactions: 3-Chloro-4-methyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-methyl-2-nitrophenol.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, water.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 3-Chloro-4-methyl-2-aminophenol.
Substitution: 4-Methyl-2-nitrophenol.
Oxidation: 3-Chloro-4-carboxy-2-nitrophenol.
類似化合物との比較
2-Chloro-4-nitrophenol: Similar structure but with the chlorine atom in a different position.
4-Methyl-2-nitrophenol: Lacks the chlorine atom but has a similar nitro and methyl group arrangement.
2,4-Dichloro-6-nitrophenol: Contains two chlorine atoms and a nitro group, making it more reactive.
Uniqueness: 3-Chloro-4-methyl-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
IUPAC Name |
3-chloro-4-methyl-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOOMGORINFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
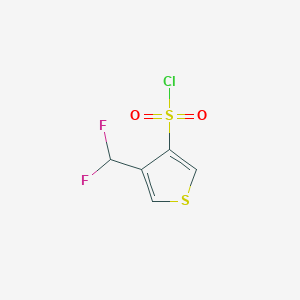

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2444515.png)
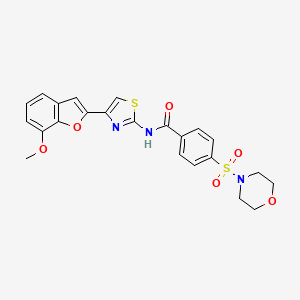
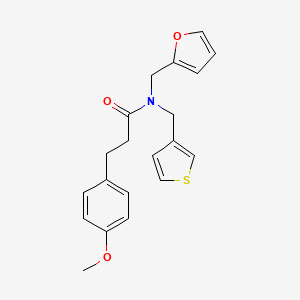
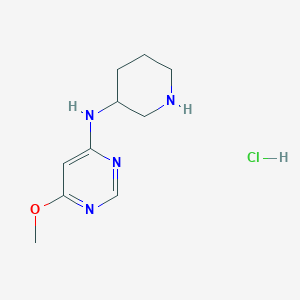
![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)
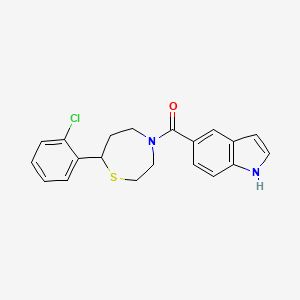
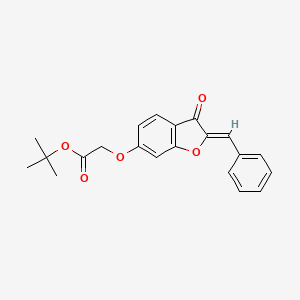

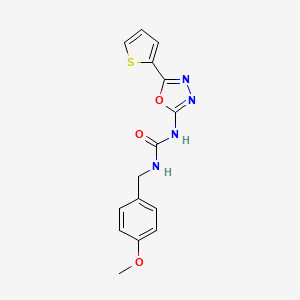
![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)

